3-Methyl-3-buten-1-ol, also known as isopentenyl alcohol, is a five-carbon organic molecule with the chemical formula C5H10O. It belongs to the class of compounds called primary alcohols and also falls under the category of homoallylic alcohols due to the presence of a double bond adjacent to the hydroxyl group. The CAS registry number for this compound is 763-32-6 [National Institute of Standards and Technology (NIST) WebBook, ].
3-Methyl-3-buten-1-ol is a naturally occurring compound found in various plants and organisms. Examples include Cananga odorata (commonly known as ylang-ylang) and Bistorta manshuriensis [National Institutes of Health, PubChem, ].
While the specific research applications of 3-Methyl-3-buten-1-ol are limited, it has been used in some scientific studies:
3-Methyl-3-buten-1-ol, also known as isoprenol, is a five-carbon alcohol with a double bond (alkene) and a hydroxyl group (alcohol). It is a hemiterpene, a fundamental building block for many important biological molecules like terpenes and steroids []. Isoprenol is produced naturally in many organisms and is also synthesized industrially for various applications [].
Isoprenol has the chemical formula C5H10O. Its structure features a five-carbon chain with a methyl group (CH3) attached to the third carbon. A double bond exists between the second and third carbon atoms, and a hydroxyl group (OH) is attached to the first carbon []. This structure gives isoprenol a reactive double bond and a functional alcohol group, allowing it to participate in various chemical reactions.
Isoprenol can be synthesized through the reaction of isobutene (2-methylpropene) and formaldehyde in the presence of an acid catalyst [].
CH3(CH3)C=CH2 + HCHO -> CH2=C(CH3)CH2CH2OH (isoprenol)
Isoprenol can undergo various reactions due to its double bond and hydroxyl group. These include:
Flammable;Corrosive